molecular formula C8H12N2O3S B14852163 3-(Dimethylamino)-4-hydroxybenzenesulfonamide

3-(Dimethylamino)-4-hydroxybenzenesulfonamide

Katalognummer: B14852163
Molekulargewicht: 216.26 g/mol
InChI-Schlüssel: BDTULAYWPPABDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethylamino)-4-hydroxybenzenesulfonamide is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4-hydroxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and amination processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-4-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)-4-hydroxybenzenesulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, while the hydroxy and sulfonamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Dimethylamino)-4-hydroxybenzoic acid
  • 3-(Dimethylamino)-4-hydroxybenzaldehyde
  • 3-(Dimethylamino)-4-hydroxybenzene sulfonic acid

Uniqueness

3-(Dimethylamino)-4-hydroxybenzenesulfonamide is unique due to the presence of both the dimethylamino and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Eigenschaften

Molekularformel

C8H12N2O3S

Molekulargewicht

216.26 g/mol

IUPAC-Name

3-(dimethylamino)-4-hydroxybenzenesulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-10(2)7-5-6(14(9,12)13)3-4-8(7)11/h3-5,11H,1-2H3,(H2,9,12,13)

InChI-Schlüssel

BDTULAYWPPABDU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=CC(=C1)S(=O)(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.